molecular formula C8H10O2 B1441743 Spiro[2.5]octane-5,7-dione CAS No. 893411-52-4

Spiro[2.5]octane-5,7-dione

Cat. No. B1441743
M. Wt: 138.16 g/mol
InChI Key: ILINANKAWQCKOG-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-5,7-dione is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . It is an off-white solid .


Synthesis Analysis

Spiro[2.5]octane-5,7-dione is an important intermediate for the production of pharmaceutically active ingredients . The synthesis of this intermediate has been described in WO 2006/72362 and is quite complex, costly and unattractive for larger quantities . Therefore, there is a need for a new synthesis route to manufacture spiro[2.5]octane-5,7-dione efficiently and in the high quality needed for pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of Spiro[2.5]octane-5,7-dione is represented by the linear formula C8H10O2 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .


Chemical Reactions Analysis

The synthesis of Spiro[2.5]octane-5,7-dione involves a series of chemical reactions . A general process for preparing this compound is outlined in Scheme 1 . This process involves multiple steps and the use of various intermediates .


Physical And Chemical Properties Analysis

Spiro[2.5]octane-5,7-dione is an off-white solid . It has a molecular weight of 138.17 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .

Scientific Research Applications

1. Pharmaceutical Manufacturing

  • Application : Spiro[2.5]octane-5,7-dione is used as an intermediate in the manufacture of pharmaceutically active ingredients .
  • Method : The synthesis of this compound has been described in a patent . The process involves multiple steps and the use of novel intermediates .
  • Results : The method provides an efficient process for the manufacture of spiro[2.5]octane-5,7-dione .

2. Structural Chemistry

  • Application : Spiro[2.5]octane-5,7-dione derivatives with S and O containing heterocycles have been synthesized .
  • Method : The synthesis and structural investigations of these derivatives are reported . They exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .
  • Results : The study provides insights into the stereochemistry of these compounds .

3. Fungal Metabolites

  • Application : Spiro[2.5]octane-5,7-dione is found in the metabolites of the endophytic fungus Pestalotiopsis fici .
  • Method : The structures of these metabolites were elucidated primarily by NMR experiments .
  • Results : Two new metabolites featuring a unique spiro[2.5]octane skeleton were isolated .

4. Synthesis of Derivatives

  • Application : An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed .
  • Method : The reaction proceeded smoothly in high yields under mild conditions without the use of metals .
  • Results : All products obtained herein contained two or three consecutive quaternary carbon atoms .

5. Synthesis of Pharmaceutically Active Ingredients

  • Application : Spiro[2.5]octane-5,7-dione is used as an intermediate in the synthesis of pharmaceutically active ingredients .
  • Method : A novel process for the synthesis of spiro[2.5]octane-5,7-dione has been described in a patent . The process involves multiple steps and the use of novel intermediates .
  • Results : The method provides an efficient process for the manufacture of spiro[2.5]octane-5,7-dione .

6. Synthesis of Consecutive Quaternary Carbon Atoms

  • Application : An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed .
  • Method : The reaction proceeded smoothly in high yields under mild conditions without the use of metals .
  • Results : All products obtained herein contained two or three consecutive quaternary carbon atoms .

Safety And Hazards

The safety data sheet for Spiro[2.5]octane-5,7-dione suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers .

Future Directions

The synthesis of Spiro[2.5]octane-5,7-dione is quite complex and costly . Therefore, there is a need for a new synthesis route to manufacture this compound efficiently and in the high quality needed for pharmaceutical intermediates . This presents an opportunity for future research in this area.

properties

IUPAC Name

spiro[2.5]octane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILINANKAWQCKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717103
Record name Spiro[2.5]octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octane-5,7-dione

CAS RN

893411-52-4
Record name Spiro[2.5]octane-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.3 g of crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester (60% purity, from step 5) are dissolved in 135 ml of tetrahydrofuran and 17.1 g of a sodium methanolate solution in methanol (30% in methanol) are added at room temperature and the mixture is stirred for six hours. Then the solution is diluted with 135 ml of methyl tert-butyl ether and quenched with 135 ml of water. Stirring is continued for five minutes, then the phases are separated. The aqueous phase is extracted with 67.5 ml of methyl tert-butyl ether, then acidified to pH 2-3 with 37% HCl and washed twice with 67.5 ml of methyl tert-butyl ether each. The combined organic phases are washed with 18 ml of water and concentrated to dryness. The crude product is stirred with 18 ml of cold methyl tert-butyl ether and then the precipitate is isolated by filtration. The filter cake is washed with 18 ml of cold methyl tert-butyl ether to yield the product as an off-white solid.
Name
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.5]octane-5,7-dione
Reactant of Route 2
Spiro[2.5]octane-5,7-dione
Reactant of Route 3
Spiro[2.5]octane-5,7-dione
Reactant of Route 4
Spiro[2.5]octane-5,7-dione
Reactant of Route 5
Spiro[2.5]octane-5,7-dione
Reactant of Route 6
Spiro[2.5]octane-5,7-dione

Citations

For This Compound
8
Citations
X Jin, W Xu, J Yang, J Lu, Y Fu, L Xie, Q Zhu, W Dong - Tetrahedron letters, 2015 - Elsevier
A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione that involves cyclization of the related acrylates and diethyl acetonedicarboxylate, followed by …
Number of citations: 5 www.sciencedirect.com
H Nambu, N Ono, W Hirota, M Fukumoto… - Chemical and …, 2016 - jstage.jst.go.jp
An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate Toggle …
Number of citations: 19 www.jstage.jst.go.jp
AJ Wright, D Colclough, H Harris… - Journal of Chemical …, 2023 - ACS Publications
In this paper, we present a concise and technique-heavy route to the synthesis of dimedone for a second-year organic chemistry curriculum. Our preparation of dimedone guides …
Number of citations: 5 pubs.acs.org
L Revesz, A Schlapbach, R Aichholz, J Dawson… - Bioorganic & medicinal …, 2010 - Elsevier
Spirocyclopropane- and spiroazetidine-substituted tetracycles 13D–E and 16A are described as orally active MK2 inhibitors. The spiroazetidine derivatives are potent MK2 inhibitors …
Number of citations: 38 www.sciencedirect.com
Y He, Q Liu, T Gong, Y Liu, X Zhang… - Organic Chemistry …, 2023 - pubs.rsc.org
A convenient protocol for the synthesis of α-substituted-β-oxo azaheterocycles through the oxoammonium salt-promoted cascade reaction of saturated cyclic amines with different …
Number of citations: 0 pubs.rsc.org
MY Chang, CR Guo, CH Ho - Journal of Molecular Structure, 2023 - Elsevier
In this article, a facile method for NH 4 OAc-promoted synthesis of biscoumarins and 3-arylphenols is described by a straightforward Knoevenagel condensation of 1,3-…
Number of citations: 1 www.sciencedirect.com
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu
MT Elmore - 2014 - trace.tennessee.edu
Creeping bentgrass (CBG)(Agrostis stolonifera L.) is the most widely used cool-season turfgrass species on golf course fairways and tees in the United States, but it is tolerant of few post…
Number of citations: 4 trace.tennessee.edu

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